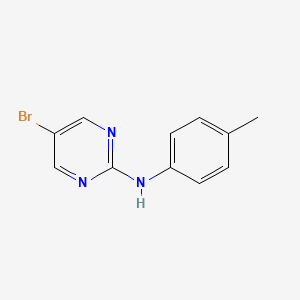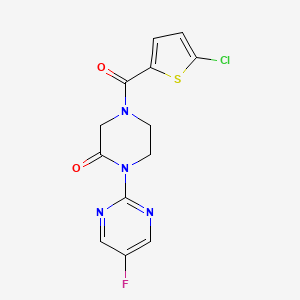
4-(5-Chlorothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Chlorothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as CCT018159 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
作用機序
The mechanism of action of CCT018159 involves its inhibition of protein kinases, which play a crucial role in various cellular processes. Specifically, CCT018159 has been shown to bind to the ATP-binding site of PAK4, thereby preventing its activation and subsequent downstream signaling. This inhibition of PAK4 has been found to result in decreased cell migration and invasion, making CCT018159 a potential anti-cancer agent.
生化学的および生理学的効果
CCT018159 has been found to exhibit potent inhibitory activity against several protein kinases, including PAK4 and hepatitis C virus replication. This property of CCT018159 has been found to have significant biochemical and physiological effects, including decreased cell migration and invasion, as well as inhibition of viral replication. Additionally, CCT018159 has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer.
実験室実験の利点と制限
One of the advantages of CCT018159 for laboratory experiments is its high degree of purity, which makes it readily available for scientific research. Additionally, the potent inhibitory activity of CCT018159 against protein kinases makes it a promising candidate for the development of anti-cancer drugs and therapeutic agents for the treatment of hepatitis C. However, one of the limitations of CCT018159 is its potential toxicity, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of CCT018159. One potential direction is the further exploration of its potential as an anti-cancer agent. Specifically, more research is needed to determine the efficacy of CCT018159 in the treatment of various types of cancer. Additionally, further studies are needed to determine the potential of CCT018159 as a therapeutic agent for the treatment of hepatitis C. Finally, more research is needed to determine the potential toxicity of CCT018159 and its limitations for use in laboratory experiments.
合成法
The synthesis of CCT018159 involves the reaction between 5-chlorothiophene-2-carbonyl chloride and 1-(5-fluoropyrimidin-2-yl)piperazine in the presence of a base. The resulting compound is then purified using column chromatography to obtain a white solid with a high degree of purity. The synthesis of CCT018159 has been optimized to produce high yields of the compound, making it readily available for scientific research.
科学的研究の応用
CCT018159 has been studied extensively for its potential applications in various research fields. It has been found to exhibit potent inhibitory activity against several protein kinases, including PAK4, which is a key regulator of cell migration and invasion. This property of CCT018159 makes it a promising candidate for the development of anti-cancer drugs. Additionally, CCT018159 has been shown to inhibit the replication of the hepatitis C virus, making it a potential therapeutic agent for the treatment of hepatitis C.
特性
IUPAC Name |
4-(5-chlorothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN4O2S/c14-10-2-1-9(22-10)12(21)18-3-4-19(11(20)7-18)13-16-5-8(15)6-17-13/h1-2,5-6H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRJDQIGZHRZRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC=C(S2)Cl)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Chlorothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methoxyphenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2737998.png)
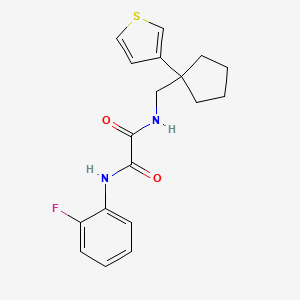
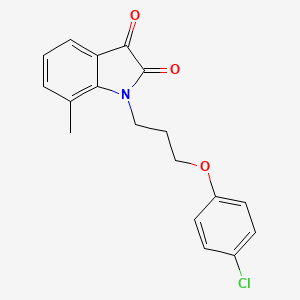
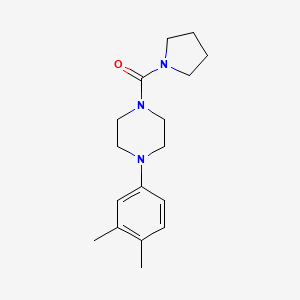
![(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2738002.png)
![8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2738003.png)
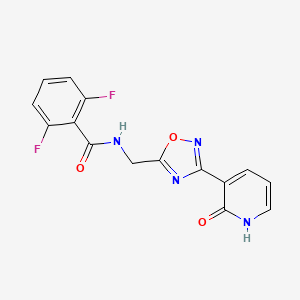
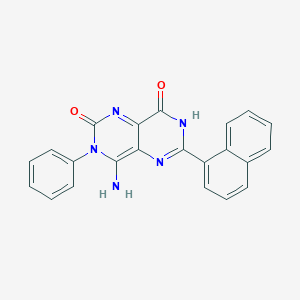
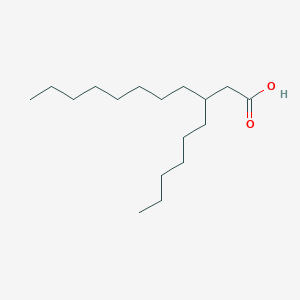
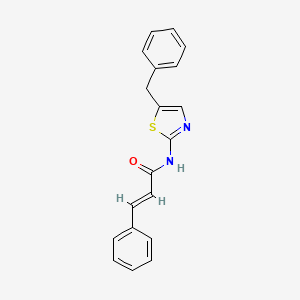
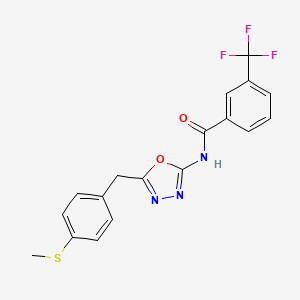
![N-(3,5-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2738014.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2738016.png)
